Molecular Recognition by Concanavalin A: Abrogation of Binding Affinity via C-3 Methylation
Methylation at the C-3 position of methyl α-D-glucopyranoside results in a profound loss of binding affinity for the lectin Concanavalin A (Con A), rendering it a poor inhibitor compared to the unmodified parent compound. This contrasts with modifications at other positions, highlighting a specific, quantifiable loss of molecular recognition [1].
| Evidence Dimension | Inhibitory Potency against Concanavalin A |
|---|---|
| Target Compound Data | Methyl 3-O-methyl-α-D-glucopyranoside: Poor inhibiting power (quantified as drastic reduction in binding affinity compared to unmodified) |
| Comparator Or Baseline | Methyl α-D-glucopyranoside (unmodified): Strong inhibitor of Con A |
| Quantified Difference | Binding drastically reduced / inactive (qualitative assessment due to complete loss of activity) |
| Conditions | Theoretical modeling and competitive binding inhibition studies |
Why This Matters
This demonstrates the compound's utility as a negative control or a specific probe for mapping C-3 hydroxyl-dependent lectin interactions, where analogs with modifications at other positions may not provide the same level of binding abrogation.
- [1] Sekhar, K. N., et al. The modes of binding methyl-alpha (and beta)-D-glucopyranosides and some of their derivatives to concanavalin A--a theoretical approach. International Journal of Biological Macromolecules, 2018. View Source
